molecular formula C19H23ClO6 B12635339 Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

Cat. No.: B12635339
M. Wt: 382.8 g/mol
InChI Key: HLSNQCHTMBZIOR-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is known for its unique structure, which includes a chlorophenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 4-chlorobenzyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.

    Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.

    Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Catalysis: Used in catalytic reactions to facilitate the formation of specific products.

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A commonly used malonic ester in organic synthesis.

    Diethyl 2-(4-chlorophenyl)methylidenepropanedioate: A structurally similar compound with a different substitution pattern.

Uniqueness

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is unique due to its specific substitution pattern and the presence of the oxane ring

Properties

Molecular Formula

C19H23ClO6

Molecular Weight

382.8 g/mol

IUPAC Name

diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

InChI

InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3

InChI Key

HLSNQCHTMBZIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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